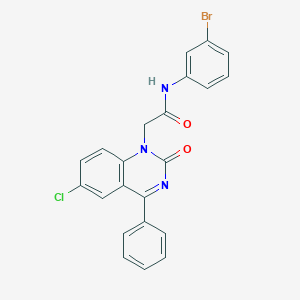
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BPCA, is a synthetic compound that has attracted significant attention in scientific research due to its potential as a therapeutic agent. BPCA is a member of the quinazolinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives exhibit significant analgesic and anti-inflammatory activities, comparable to standard drugs such as pentazocine and aspirin. A study by Gopa, Porchezhian, and Sarma (2001) on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their β-(4-substituted phenyl) azo derivatives highlighted these properties, demonstrating the compound's potential for therapeutic applications in pain and inflammation management Gopa, Porchezhian, & Sarma, 2001.
Synthesis and Drug Design
HelmySakr (2016) explored the synthesis, computer modeling, and analgesic activity of new quinazoline derivatives, including N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides. This research not only sheds light on the compound's analgesic efficacy, which surpassed that of diclofenac sodium in some instances, but also emphasizes the role of computer-aided drug design (CADD) in optimizing these compounds for better therapeutic outcomes HelmySakr, 2016.
Antibacterial Activity
Research by Singh et al. (2010) on the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which are derivatives of N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, demonstrates promising antibacterial effects against various strains such as S. aureus and E. coli. This indicates the compound's potential in developing new antibacterial agents Singh, Kaur, Kumar, Kumar, & Kumar, 2010.
Pharmaceutical Applications
The compound's derivatives have been synthesized and investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial activities. Studies such as those conducted by Rajveer et al. (2010) highlight the broad spectrum of pharmacological importance of these derivatives, underscoring their potential in the development of new therapeutic agents Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O2/c23-15-7-4-8-17(11-15)25-20(28)13-27-19-10-9-16(24)12-18(19)21(26-22(27)29)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSSBNRNOAEWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


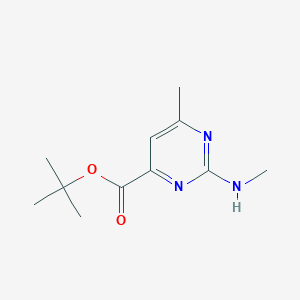
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)
![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)
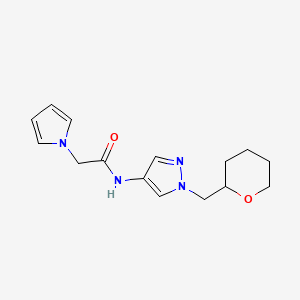
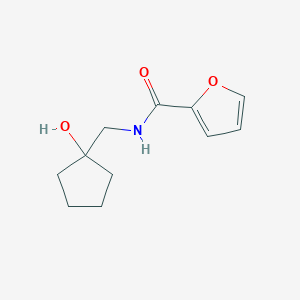
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2887371.png)
![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)
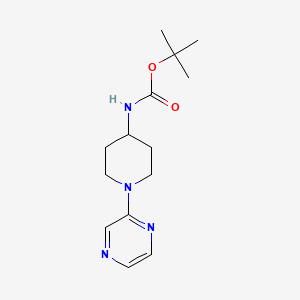
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)
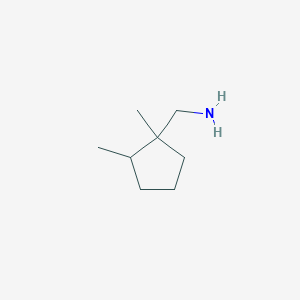
![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)
